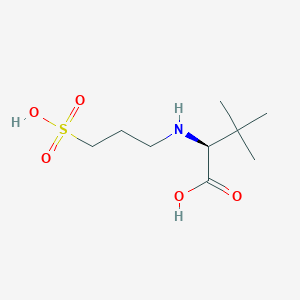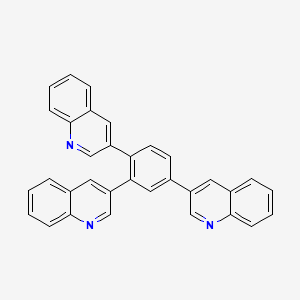silane CAS No. 668968-88-5](/img/structure/B12531926.png)
[4-(Chloromethyl)phenyl](tripropoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClO3Si. It is a derivative of phenylsilane, where the phenyl group is substituted with a chloromethyl group and three propoxy groups attached to the silicon atom. This compound is known for its reactivity and versatility in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)phenylsilane typically involves the reaction of 4-(chloromethyl)phenylsilane with propanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the tripropoxy derivative. The general reaction can be represented as follows:
4-(Chloromethyl)phenylsilane+3Propanol→4-(Chloromethyl)phenylsilane+3HCl
Industrial Production Methods
In industrial settings, the production of 4-(Chloromethyl)phenylsilane involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion and high yield. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The propoxy groups can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols.
Condensation Reactions: The compound can participate in condensation reactions with other silanes or silanols to form siloxane bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acid or base catalysts for hydrolysis and condensation reactions
Solvents: Organic solvents such as toluene, dichloromethane, or ethanol
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Silanols and siloxanes
Condensation Products: Polysiloxanes and cross-linked siloxane networks
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(Chloromethyl)phenylsilane is used as a precursor for the synthesis of other organosilicon compounds. It is also employed in the preparation of functionalized silanes and siloxanes, which are important in materials science and catalysis.
Biology
In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also utilized in the synthesis of bioactive molecules and drug delivery systems.
Medicine
In medicine, 4-(Chloromethyl)phenylsilane is explored for its potential in drug formulation and delivery. Its ability to form stable siloxane bonds makes it useful in the development of long-lasting medical implants and coatings.
Industry
In the industrial sector, this compound is used in the production of adhesives, sealants, and coatings. Its reactivity and ability to form strong bonds make it valuable in the manufacturing of high-performance materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)phenylsilane involves its ability to undergo hydrolysis and condensation reactions. The hydrolysis of the propoxy groups leads to the formation of silanols, which can further condense to form siloxane bonds. These reactions are facilitated by the presence of moisture or catalysts. The molecular targets and pathways involved include the interaction with nucleophiles and the formation of stable siloxane networks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)phenyltrimethoxysilane
- 4-(Chloromethyl)phenyltrichlorosilane
- 4-(Chloromethyl)benzyl alcohol
Uniqueness
Compared to similar compounds, 4-(Chloromethyl)phenylsilane offers unique advantages due to its tripropoxy groups. These groups provide enhanced solubility in organic solvents and improved reactivity in hydrolysis and condensation reactions. Additionally, the presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
668968-88-5 |
|---|---|
Molekularformel |
C16H27ClO3Si |
Molekulargewicht |
330.9 g/mol |
IUPAC-Name |
[4-(chloromethyl)phenyl]-tripropoxysilane |
InChI |
InChI=1S/C16H27ClO3Si/c1-4-11-18-21(19-12-5-2,20-13-6-3)16-9-7-15(14-17)8-10-16/h7-10H,4-6,11-14H2,1-3H3 |
InChI-Schlüssel |
NNLZVXQEARVSMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCO[Si](C1=CC=C(C=C1)CCl)(OCCC)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![1,7-Dimethylidene-6,7-dihydro-1H-cyclopenta[e]azulene](/img/structure/B12531863.png)
![2-[(6-Methyl-2-pyridinyl)amino]-1-phenylethanone](/img/structure/B12531871.png)
![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)


![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)

